(1S)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine
CAS No.:
Cat. No.: VC17506179
Molecular Formula: C9H9BrFN
Molecular Weight: 230.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9BrFN |
|---|---|
| Molecular Weight | 230.08 g/mol |
| IUPAC Name | (1S)-1-(4-bromo-3-fluorophenyl)prop-2-en-1-amine |
| Standard InChI | InChI=1S/C9H9BrFN/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9H,1,12H2/t9-/m0/s1 |
| Standard InChI Key | DQXSZWYUFULNFT-VIFPVBQESA-N |
| Isomeric SMILES | C=C[C@@H](C1=CC(=C(C=C1)Br)F)N |
| Canonical SMILES | C=CC(C1=CC(=C(C=C1)Br)F)N |
Introduction
(1S)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine is an organic compound that belongs to the phenylpropylamine class. It features a bromine and fluorine atom attached to a phenyl ring, which is further connected to a prop-2-enylamine group. This compound is of interest in medicinal chemistry and organic synthesis due to its potential biological activities and unique reactivity.
Structural Features
The compound contains:
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A phenyl ring substituted with bromine at the 4th position and fluorine at the 3rd position.
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A prop-2-enylamine moiety attached to the phenyl ring at the first carbon atom.
This unique combination of substituents contributes to its distinct chemical reactivity and potential biological activity.
Synthetic Routes
The synthesis of (1S)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine involves:
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Starting Material: Commercially available 4-bromo-3-fluoroaniline.
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Intermediate Formation: The aniline undergoes halogenation and alkylation reactions to form an intermediate.
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Final Step: Reductive amination or similar reactions yield the final product.
Industrial Scale Production
For large-scale production:
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Continuous flow reactors are employed.
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Catalysts and reaction conditions are optimized for higher yield and purity.
Chemical Reactions
(1S)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine participates in:
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Oxidation: Forms oxidized derivatives.
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Reagents: Potassium permanganate (), chromium trioxide ().
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Reduction: Converts into amines or other reduced forms.
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Reagents: Lithium aluminum hydride (), sodium borohydride ().
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Substitution: Bromine or fluorine atoms can be replaced with other functional groups under nucleophilic substitution conditions.
Products
Major products depend on reaction conditions:
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Oxidation yields ketones or carboxylic acids.
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Substitution introduces functional groups like methoxy or alkyl groups.
Medicinal Chemistry
The compound is explored for:
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Potential therapeutic effects.
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Use as a precursor in drug development.
Organic Synthesis
It serves as a building block for synthesizing complex molecules due to its functional groups.
Industrial Applications
Used in specialty chemicals and advanced materials production.
Comparison with Similar Compounds
| Compound | Key Difference |
|---|---|
| (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine | Chlorine instead of fluorine affects reactivity |
| (1S)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine | Methyl group alters steric and electronic properties |
| (1S)-1-(4-Bromo-3-nitrophenyl)prop-2-enylamine | Nitro group significantly increases electron withdrawal |
The presence of both bromine and fluorine in (1S)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine makes it distinct in terms of reactivity and biological activity.
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